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Compound of Interest

Compound Name: 1-Decanol, 2-octyl-

Cat. No.: B1608721

For researchers, scientists, and drug development professionals, a comprehensive
understanding of the structural characteristics of long-chain alcohols is crucial for their
application in various formulations. This guide provides a detailed comparison of the
spectroscopic data for 2-octyl-1-decanol against structurally similar Guerbet alcohols, 2-hexyl-
1-octanol and 2-decyl-1-tetradecanol. The included experimental data and protocols offer a
foundational resource for quality control and structural verification.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 2-octyl-1-decanol and
its comparators.

'H NMR Data
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Chemical Shift (8)

Compound Multiplicity Assignment
Ppm
2-Octyl-1-decanol 3.54 d -CH20H
1.46 m -CH-
1.20-1.38 m -CHz- (chain)
0.88 t -CHs
2-Hexyl-1-octanol 3.48 d (J=5.1 Hz) -CHz20H
1.20 m -CH-, -CH2- (chain)
0.81 t -CHs
2-Decyl-1-
tetradecanol 3 d “CHzOH
~1.2-1.4 m -CH-, -CHz2- (chain)
~0.9 t -CHs
*C NMR Data
Compound Chemical Shift (6) ppm Assignment

Data not available in searched
2-Octyl-1-decanol -

sources

65.85, 40.16, 31.89, 30.85, -CH20H, -CH-, various -CHa-, -
2-Hexyl-1-octanol

29.94, 29.35, 22.34, 14.13 CHs

Data not available in searched
2-Decyl-1-tetradecanol -
sources

IR Data
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Compound

Absorption Bands (cm™?)

Assignment

2-Octyl-1-decanol

~3300 (broad), ~2920, ~2850,
~1460, ~1050

O-H stretch, C-H stretch
(asymmetric), C-H stretch
(symmetric), C-H bend, C-O
stretch

2-Hexyl-1-octanol

~3330 (broad), ~2925, ~2855,
~1465, ~1050

O-H stretch, C-H stretch
(asymmetric), C-H stretch
(symmetric), C-H bend, C-O

stretch

2-Decyl-1-tetradecanol

~3340 (broad), ~2920, ~2850,
~1465, ~1050

O-H stretch, C-H stretch
(asymmetric), C-H stretch
(symmetric), C-H bend, C-O
stretch

Mass Spectrometry Data

Compound

Molecular lon (M*) m/z

Key Fragment lons m/z

Data not available in searched

2-Octyl-1-decanol 298.3

sources

Data not available in searched
2-Hexyl-1-octanol 214.2

sources

Data not available in searched
2-Decyl-1-tetradecanol 354.4

sources

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (*H) and carbon-13 (*3C) chemical environments in the

molecule, confirming its structure.

Methodology:
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Sample Preparation: Dissolve approximately 10-20 mg of the alcohol in 0.5-0.7 mL of
deuterated chloroform (CDCIs).

Instrument: A 400 MHz (or higher) NMR spectrometer.
'H NMR Acquisition:
o Acquire the spectrum at room temperature.

o Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64
scans).

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10
ppm).

o Reference the spectrum to the residual solvent peak of CDCIs at 7.26 ppm.
13C NMR Acquisition:
o Acquire the spectrum using proton decoupling to obtain singlet peaks for each carbon.

o A higher number of scans is typically required for 33C NMR (e.g., 1024 or more) due to the
low natural abundance of the 13C isotope.

o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150
ppm).

o Reference the spectrum to the CDCIs solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic
vibrational frequencies.

Methodology:

o Sample Preparation: As 2-octyl-1-decanol and its analogues are viscous liquids, the
Attenuated Total Reflectance (ATR) technique is ideal. Place a small drop of the neat liquid
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sample directly onto the ATR crystal.

e Instrument: An FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory.

o Data Acquisition:

o

Collect a background spectrum of the clean, empty ATR crystal.

[¢]

Acquire the sample spectrum over the range of 4000-400 cm™1.

[¢]

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

[e]

The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Obijective: To determine the molecular weight of the compound and analyze its fragmentation
pattern to support structural elucidation.

Methodology:

o Sample Introduction: Introduce the sample via Gas Chromatography (GC) for separation and
purification before it enters the mass spectrometer.

e Instrument: A GC system coupled to a mass spectrometer (GC-MS) with an electron
ionization (EI) source.

e GC Conditions:

[¢]

Column: A non-polar capillary column (e.g., DB-5ms).

[¢]

Injector Temperature: 250 °C.

[e]

Oven Program: Start at a suitable temperature (e.g., 100 °C), then ramp up to a final
temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

[e]

Carrier Gas: Helium at a constant flow rate.

e MS Conditions:
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o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Range: Scan from a low m/z (e.g., 40) to a value above the expected molecular
weight (e.g., 400).

o lon Source Temperature: 230 °C.

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic identification and
characterization of a long-chain alcohol like 2-octyl-1-decanol.

Caption: Workflow for Spectroscopic Analysis of 2-Octyl-1-decanol.

 To cite this document: BenchChem. [Spectroscopic Analysis of 2-Octyl-1-decanol: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1608721#spectroscopic-data-nmr-ir-ms-for-2-octyl-1-
decanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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